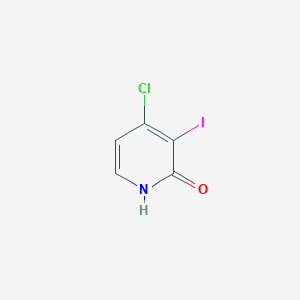

4-Chloro-3-iodopyridin-2-ol

Description

General Context of Halogenated Heterocycles in Synthetic and Theoretical Chemistry

Halogenated heterocyclic compounds are fundamental building blocks in modern synthetic chemistry, prized for their versatile reactivity. The presence of one or more halogen atoms on a heterocyclic scaffold, such as a pyridine (B92270) ring, imparts unique electronic properties and provides reactive handles for a wide array of chemical transformations. chemicalbook.com These compounds serve as key intermediates in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. chemicalbook.com

The nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) and its position on the ring dictate the molecule's reactivity. For instance, iodine's superior leaving-group ability often facilitates nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. evitachem.com Chlorine atoms, while also reactive, can allow for selective transformations in the presence of more labile iodine atoms. This differential reactivity is a cornerstone of sequential functionalization, enabling the controlled, stepwise construction of highly substituted molecules.

From a theoretical standpoint, halogenated heterocycles are subjects of interest for studying non-covalent interactions, particularly halogen bonding. d-nb.inforesearchgate.net This interaction, where a halogen atom acts as an electrophilic center (a halogen bond donor), can play a crucial role in molecular recognition, crystal engineering, and organocatalysis. researchgate.net The study of these interactions provides deeper insight into the solid-state structures and binding properties of these molecules.

Significance of Pyridinol Scaffolds in Advanced Chemical Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of thousands of approved pharmaceutical agents. rsc.orgrsc.orgdovepress.com Its nitrogen atom can act as a hydrogen bond acceptor and improve the solubility and bioavailability of drug candidates. When a hydroxyl group is introduced to form a pyridinol, the scaffold gains additional functionality. Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms, a characteristic that is highly dependent on the solvent environment. researchgate.netiipseries.org The pyridinol form tends to be favored in non-polar solvents, while the pyridone form predominates in polar solvents and the solid state. iipseries.org

This tautomerism, combined with the electronic properties of the ring, makes pyridinols versatile platforms in drug discovery and advanced materials research. iipseries.org They are integral to the development of agents targeting a wide range of diseases. rsc.orgdovepress.comresearchgate.net For example, halogenated 2,4-diphenyl indeno[1,2-b]pyridinols have been synthesized and evaluated as potent anticancer agents that target the topoisomerase IIα enzyme. acs.orgacs.orgnih.gov Furthermore, pyridinols can act as ligands in coordination chemistry, forming complexes with metal ions that have applications in catalysis and the development of functional materials like metal-organic frameworks (MOFs). evitachem.comiipseries.org

Research Landscape and Foundational Studies Pertaining to Dihalogenated Pyridinols

The synthesis of specifically substituted dihalogenated pyridinols presents a significant challenge in synthetic chemistry, requiring precise control over regioselectivity. Historical methods have often been supplanted by modern catalytic techniques that allow for the selective introduction of different halogen atoms onto the pyridine core. For instance, the synthesis of 2-chloro-3-iodopyridin-4-amine, a related precursor, is achieved by the direct iodination of 2-chloropyridin-4-amine using iodine monochloride. researchgate.netchemicalbook.com

Dihalogenated pyridinols are particularly valuable because the two different halogen atoms can be addressed in sequential reactions. The iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the iodo-substituted position first, followed by a subsequent reaction at the chloro-substituted position. evitachem.com This stepwise approach is a powerful strategy for building molecular complexity.

The subject of this article, 4-Chloro-3-iodopyridin-2-ol (CAS Number: 1805115-68-7), is a representative dihalogenated pyridinol. bldpharm.comaccelachem.com While detailed studies on this specific isomer are not extensively published, its structure suggests significant potential as a synthetic intermediate. It combines the features of a pyridin-2-ol scaffold with the differential reactivity of chloro and iodo substituents, making it a target of interest for creating novel chemical entities. Research on analogous compounds, such as 6-Chloro-3-iodopyridin-2-ol and 4-Chloro-2-iodopyridin-3-ol, demonstrates the utility of this class of compounds in various synthetic transformations. evitachem.comsigmaaldrich.com

Data Tables

The following tables provide physicochemical data for this compound and related compounds, offering a comparative overview.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1805115-68-7 bldpharm.comaccelachem.com | C₅H₃ClINO | 255.44 |

| 6-Chloro-3-iodopyridin-2-ol | 1224719-11-2 evitachem.com | C₅H₃ClINO | 255.44 |

| 4-Chloro-2-iodopyridin-3-ol | 188057-56-9 sigmaaldrich.comfluorochem.co.uk | C₅H₃ClINO | 255.44 |

| 2-Chloro-4-iodopyridin-3-ol | 1207973-15-6 chemscene.comambeed.com | C₅H₃ClINO | 255.44 |

Table 2: Reactivity Comparison of Halogen Substituents in Heterocyclic Chemistry

| Halogen | Bond Strength (C-X) | Leaving Group Ability | Common Reactions |

|---|---|---|---|

| Iodine (I) | Weakest | Excellent | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck, Nucleophilic Substitution evitachem.com |

| Bromine (Br) | Intermediate | Good | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck |

| Chlorine (Cl) | Strong | Moderate | Suzuki, Buchwald-Hartwig (with specialized catalysts), Nucleophilic Substitution (under harsher conditions) chemicalbook.comevitachem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClINO |

|---|---|

Molecular Weight |

255.44 g/mol |

IUPAC Name |

4-chloro-3-iodo-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3ClINO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |

InChI Key |

PLLSYRBSJINNID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)I |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Approaches for 4 Chloro 3 Iodopyridin 2 Ol and Analogues

Direct Synthesis Strategies for Halogenated Pyridin-2-ols

Direct halogenation involves the introduction of halogen atoms onto a pre-existing pyridin-2-ol scaffold. The success of these methods hinges on managing the reactivity of the pyridine (B92270) ring and controlling the position of substitution.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. firsthope.co.inquimicaorganica.org Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids. nih.govchemrxiv.org However, the presence of an electron-donating hydroxyl group at the 2-position (in the pyridin-2-one tautomeric form) activates the ring, making it more susceptible to electrophilic attack, typically at the 3- and 5-positions.

For the synthesis of a 3-iodo derivative, an electrophilic iodination agent is required. A plausible route to 4-chloro-3-iodopyridin-2-ol would involve the iodination of a 4-chloropyridin-2-ol precursor. The hydroxyl group would direct the incoming iodine electrophile to the C3 and C5 positions. The pre-existing chlorine atom at C4 would sterically and electronically influence the outcome, favoring substitution at the C3 position. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are commonly used for such transformations.

Controlling regioselectivity is paramount. In cases where multiple positions are activated, a mixture of products can result. chemicalbook.com The choice of solvent, temperature, and iodinating agent can significantly influence the ratio of isomers. For instance, a new pyridine halogenation method using dearomatized Zincke imine intermediates has been shown to achieve high regioselectivity for the C3 position under mild conditions. chemrxiv.orgdigitellinc.com

Table 1: Examples of Electrophilic Halogenation of Pyridine Derivatives This table presents data on analogous electrophilic halogenation reactions on the pyridine scaffold, illustrating typical reagents and conditions.

| Starting Material | Reagent(s) | Conditions | Product(s) | Yield | Reference |

| Pyridine | Br₂, FeBr₃ | High Temperature | 3-Bromopyridine | Low | firsthope.co.in |

| Pyridine N-oxide | Halogenating Agent | Mild | 2-Halopyridine | High | nih.gov |

| 2-Phenylpyridine | NIS, Tf₂O, then NH₄OAc, EtOH | 60 °C | 2-Phenyl-3-iodopyridine | Good | chemrxiv.org |

| 2-Chloro-4-aminopyridine | ICl, KOAc | 70 °C, Acetic Acid | 2-Chloro-3-iodo-4-aminopyridine | 45% | chemicalbook.com |

Nucleophilic aromatic substitution (SNAr) is a more favorable process for electron-deficient rings like pyridine, particularly at the 2- and 4-positions, which are activated by the nitrogen atom. firsthope.co.insci-hub.se This pathway typically involves the displacement of a good leaving group (e.g., a halide or a nitro group) by a nucleophile. While less common for direct halogen introduction at the C3 position, SNAr can be instrumental in synthesizing precursors.

A modern approach to halogenation involves the use of designed phosphine (B1218219) reagents. nih.govacs.org In this strategy, a phosphine is installed at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. This group then acts as an excellent leaving group, allowing for its displacement by a halide nucleophile. chemrxiv.orgresearchgate.net This method provides a powerful tool for 4-selective halogenation, which could be used to prepare a 4-chloropyridin-2-ol precursor. nih.govacs.org

The relative reactivity of halopyridines in SNAr reactions with various nucleophiles often follows the order F > Cl > Br > I, although this can vary depending on the nucleophile and reaction conditions. sci-hub.se

Metal-Mediated and Organometallic Synthetic Routes

Organometallic intermediates provide a highly regioselective and versatile approach to the functionalization of pyridine rings, overcoming many of the limitations of classical electrophilic and nucleophilic substitutions.

Directed ortho-metalation (DoM) is a powerful technique where a substituent on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate an adjacent carbon atom. clockss.org Halogens, particularly chlorine, can serve as directing metalating groups (DMGs). researchgate.netresearchgate.net The reaction of a substituted pyridine with a lithium reagent, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), occurs at low temperatures to generate a lithiated intermediate in situ. clockss.org This intermediate can then be "quenched" with an electrophile to introduce a new substituent with high regiocontrol.

For the synthesis of this compound, a DoM strategy is highly feasible. Starting with a protected 4-chloropyridin-2-ol, the chlorine atom at C4 would direct lithiation to the C3 position. Subsequent quenching of the resulting 3-lithiated intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield the desired product. The use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent nucleophilic addition of the base to the pyridine ring. clockss.org

Table 2: Directed Lithiation of Halopyridines and Electrophilic Quenching This table summarizes various directed metalation reactions on halopyridine analogues, showcasing the directing group, base, electrophile, and resulting product.

| Substrate | Directing Group | Base | Electrophile (E) | Product | Yield (%) | Reference |

| 2-Chloropyridine (B119429) | 2-Cl | LTMP | DCl/D₂O | 2-Chloro-3-deuteriopyridine | 70 | clockss.org |

| 3-Chloropyridine | 3-Cl | LDA | I₂ | 3-Chloro-4-iodopyridine | 96 | researchgate.net |

| 3-Chloropyridine | 3-Cl | LDA | Me₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 82 | researchgate.net |

| 4-Chloropyridine | 4-Cl | (TMP)Bu₃MgLi₂ | I₂ | 4-Chloro-3-iodopyridine | 73 | znaturforsch.com |

Metal-halogen exchange is another cornerstone of organometallic chemistry for functionalizing aromatic rings. znaturforsch.comnih.gov This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium. The reaction is typically very fast, even at low temperatures. The resulting organometallic species can then react with an electrophile.

This methodology could be applied to synthesize this compound by starting with a 3-bromo-4-chloropyridin-2-ol (B2439921) precursor. A selective bromine-lithium exchange using an alkyllithium reagent at low temperature would generate the 3-lithiated intermediate, which could then be iodinated. The greater propensity of bromine and iodine to undergo exchange compared to chlorine allows for high selectivity. znaturforsch.com Grignard reagents, formed via halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), also serve as valuable intermediates for this purpose. nih.gov

Rearrangement and Migration Reactions

In the context of synthesizing highly substituted pyridines, rearrangement reactions can occur, sometimes as undesired side reactions or as part of a planned synthetic sequence. One notable phenomenon is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom on an aromatic ring. nih.gov This process proceeds through a series of deprotonation and reprotonation steps, with the organometallic intermediate migrating to a more thermodynamically stable position before being trapped. nih.gov Understanding such potential migrations is crucial for ensuring the regiochemical integrity of the desired product during metalation reactions.

Other rearrangements, such as those involving N-oxides or amino-halopyridines, have also been documented. nih.govacs.orgacs.org For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement that results in a formal two-carbon insertion. nih.govacs.org While not a direct route to this compound, these reactions highlight the complex reactivity of substituted halopyridines and the potential for skeletal transformations under certain conditions.

Halogen Dance Reactions for Positional Isomerization

The "halogen dance" is a base-catalyzed intramolecular or intermolecular migration of a halogen atom. In the context of dihalopyridines, this reaction can be strategically employed to achieve a desired substitution pattern. For instance, the treatment of a 2,3-dihalopyridine with a strong base, such as lithium diisopropylamide (LDA), can induce a halogen dance, leading to the formation of a thermodynamically more stable lithiated intermediate. This intermediate can then be trapped with an electrophile to yield a rearranged product.

The selectivity of the halogen dance is highly dependent on reaction conditions, particularly temperature. At lower temperatures, the kinetically favored product, resulting from deprotonation at a specific site, is often observed. As the temperature is raised, the system can overcome the activation barrier for halogen migration, leading to the thermodynamically favored product. A study on the continuous-flow divergent lithiation of 2,3-dihalopyridines demonstrated this temperature dependence, where deprotolithiation was favored at -60 °C, while the halogen dance product was predominantly formed at -20 °C. rsc.org

Table 1: Temperature Effect on Halogen Dance of 2-Chloro-3-bromopyridine rsc.org

| Temperature (°C) | Major Product | Description |

| -60 | 2-Chloro-3-bromo-4-lithiopyridine | Kinetic Product (Deprotolithiation) |

| -20 | 2-Chloro-4-bromo-3-lithiopyridine | Thermodynamic Product (Halogen Dance) |

Mechanistic Investigations of Halogen Rearrangements

The mechanism of the halogen dance on pyridine rings involves a series of equilibria. The process is initiated by deprotonation by a strong base, generating a carbanionic species. This is followed by a halogen-metal exchange, leading to the migration of the halogen. The driving force for the rearrangement is the formation of a more stable carbanion. For instance, in a dihalopyridine system, the migration of a halogen may be favored if the resulting carbanion is stabilized by an adjacent electron-withdrawing group or is sterically less hindered.

Computational studies, such as Density Functional Theory (DFT), have been employed to model the potential energy landscape of halogen dance reactions. These studies help in understanding the transition states and intermediates involved, providing insights into the factors that control the regioselectivity of the rearrangement. chemrxiv.org The nature of the halogen itself also plays a crucial role, with iodine being more prone to migration than bromine or chlorine due to the weaker carbon-iodine bond.

Multi-Step Functionalization from Pyridine Precursors

A common and versatile approach to synthesizing highly substituted pyridines like this compound involves the stepwise introduction of the required functional groups onto a simpler pyridine precursor. This strategy allows for precise control over the substitution pattern.

Stepwise Introduction of Halogen and Hydroxyl Functionalities

The synthesis can commence with a readily available pyridine derivative, which is then subjected to a series of regioselective halogenation and hydroxylation reactions. For instance, starting with a substituted pyridin-2-one, selective halogenation can be achieved at specific positions. The hydroxyl group of the pyridin-2-one tautomer directs electrophilic substitution to the 3- and 5-positions.

The introduction of the iodine atom can be accomplished using various iodinating agents. A common method involves the use of iodine monochloride (ICl) or a combination of iodine and an oxidizing agent. For example, the iodination of 6-chloropyridin-3-ol has been achieved using iodine and sodium carbonate in a mixture of THF and water, affording 6-chloro-2-iodopyridin-3-ol (B60944) in good yield. nih.gov

Table 2: Iodination of 6-Chloropyridin-3-ol nih.gov

| Reagents | Solvent | Temperature | Product | Yield (%) |

| I₂, Na₂CO₃ | THF/H₂O | Room Temp. | 6-Chloro-2-iodopyridin-3-ol | 75 |

Subsequently, the introduction of the second halogen, chlorine, at the 4-position would require a different strategy, potentially involving the conversion of an amino group via a Sandmeyer-type reaction or by employing modern C-H activation/halogenation protocols.

Control over Di- and Polysubstitution Patterns

Achieving the desired polysubstitution pattern requires careful planning of the synthetic route, taking into account the directing effects of the existing substituents. The order of introduction of the functional groups is critical. For example, the presence of a hydroxyl or amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, halogen atoms are deactivating but ortho, para-directing.

The synthesis of polysubstituted pyridines often involves a combination of classical and modern synthetic methods. These can include nucleophilic aromatic substitution (SNA), electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and directed ortho-metalation (DoM). By strategically combining these reactions, complex substitution patterns can be constructed with high regioselectivity.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the reaction conditions and the choice of catalyst.

Influence of Solvent Systems on Reaction Outcome and Selectivity

The choice of solvent can have a profound impact on the outcome and regioselectivity of halogenation and halogen dance reactions. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for reactions involving organolithium intermediates, such as the halogen dance. The coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic species.

In electrophilic halogenation reactions, the solvent polarity can affect the rate and selectivity. For instance, the bromination of activated pyridines with N-bromosuccinimide (NBS) has been studied in various solvents, showing that solvent choice can influence the product distribution. chemicalbook.com Aprotic solvents are generally preferred for reactions involving strong bases to avoid quenching of the base.

Table 3: Effect of Solvent on a Hypothetical Halogenation Reaction

| Solvent | Dielectric Constant | Outcome/Selectivity |

| Dichloromethane | 9.1 | May favor certain regioisomers due to polarity. |

| Tetrahydrofuran | 7.6 | Good for organometallic intermediates, can influence base reactivity. |

| Acetonitrile | 37.5 | Polar aprotic, can affect the solubility of reagents and influence reaction rates. |

| Acetic Acid | 6.2 | Protic solvent, can participate in the reaction or alter the reactivity of reagents. |

This table is illustrative and the specific effects would depend on the particular reaction.

Catalyst Design and Ligand Effects in Pyridinol Synthesis

The regioselective synthesis of highly substituted pyridinols, such as this compound, is a significant challenge in synthetic chemistry. Directing functionalization to specific positions on the pyridine ring requires precise control over the reaction conditions, which is largely governed by the design of the catalyst and the nature of the coordinating ligands. Transition metal catalysis, particularly involving C-H bond activation, has emerged as a powerful strategy, where the interplay between the metal center, the ligand architecture, and the substrate's electronic properties dictates the outcome of the reaction. researchgate.netslideshare.net

The inherent Lewis basicity of the pyridine nitrogen atom often leads to strong coordination with the metal catalyst, which can passivate the catalyst or preferentially direct functionalization to the C2 and C6 positions. nih.gov Consequently, sophisticated catalyst and ligand design is necessary to override this natural tendency and achieve functionalization at other sites, such as the C3, C4, and C5 positions, which is crucial for synthesizing complex analogues. nih.gov

Palladium-Catalyzed Systems: Ligand and Additive Effects

Palladium catalysis is a cornerstone of C-H functionalization. In the context of pyridine and pyridinol synthesis, the choice of ligand is paramount for controlling regioselectivity. Ligands modulate the steric and electronic environment of the palladium center, thereby influencing which C-H bond is activated.

Research by Sames and co-workers on the arylation of electron-deficient pyridines demonstrated that a combination of a palladium catalyst, a specific phosphine ligand, a base, and additives like silver carbonate could achieve high regioselectivity. nih.gov For instance, in the arylation of 3-nitropyridine, the catalytic system of Pd(OAc)₂, a bulky phosphine ligand (n-BuAd₂P), and additives were optimized to favor functionalization at the C4-position. The addition of silver carbonate was found to be crucial for achieving high selectivity. nih.gov

The role of ligands extends to overcoming the challenge of the coordinating pyridine nitrogen. Yu and co-workers reported that using a bidentate ligand like 1,10-phenanthroline (B135089) can weaken the coordination of the palladium catalyst to the pyridyl nitrogen through the trans-effect. This electronic influence shifts the coordination from the nitrogen atom to the π-system of the ring, facilitating C-H activation at the C3 position. nih.gov

The effect of the ligand and additives on reaction outcomes is illustrated in the table below, which summarizes the optimization of the C-H arylation of 3-nitropyridine.

| Catalyst | Ligand | Base | Additive | Solvent | Yield (C4-product) | Yield (C5-product) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(n-Bu)Ad₂ | Cs₂CO₃ | PivOH | Toluene | 19% | 6% |

| Pd(OAc)₂ | P(n-Bu)Ad₂ | Cs₂CO₃ | PivOH, Ag₂CO₃ | Toluene | 75% | <1% |

Rhodium and Iridium-Catalyzed Approaches

Rhodium and iridium complexes offer alternative catalytic systems with distinct reactivity profiles for C-H functionalization. Rhodium(III) catalysts, often featuring a cyclopentadienyl (B1206354) (Cp) ligand, are particularly effective for directing olefination and alkylation reactions on pyridine rings. nih.gov The design of the catalyst, including the modification of the Cp ligand, can enhance regioselectivity. For example, using a larger, more sterically demanding ligand like 1,3-di-tert-butylcyclopentadienyl (Cpt) was found to improve the regioselectivity during the synthesis of pyridones from acrylamides and alkynes. researchgate.net

Iridium-catalyzed C-H borylation is another key strategy that allows for the introduction of a versatile boronate ester group onto the pyridine ring, which can then be further functionalized, for instance, through halogenation. The choice of ligand in these systems is critical for controlling the position of borylation. nih.gov Furthermore, iridium complexes featuring pyridinol-derived chelating ligands have been investigated for their catalytic activity in processes like CO₂ hydrogenation, where the pyridinol ligand plays a direct role in the catalytic cycle through metal-ligand cooperation. acs.org

Metal-Ligand Cooperativity in Pyridinol Systems

An advanced concept in catalyst design is metal-ligand cooperativity, where the ligand is not merely a spectator but actively participates in the reaction mechanism. Pyridonate ligands, the deprotonated form of pyridinols, are particularly well-suited for this role. rsc.org The pyridonate can act as a Brønsted base, facilitating proton transfer steps, while the metal center acts as a Lewis acid. This bifunctional catalysis is proposed in the mechanism of [Fe]-hydrogenase, where a pyridonate ligand assists in the heterolytic splitting of hydrogen. rsc.org This principle is highly relevant for the synthesis and modification of pyridinol analogues, as it opens pathways for reactions such as transfer hydrogenation and dehydrogenation under milder conditions. The ability of the pyridinol scaffold to engage in such cooperative bonding modes makes it a versatile platform for designing sophisticated catalysts for a range of transformations. rsc.org

Advanced Structural and Electronic Characterization of 4 Chloro 3 Iodopyridin 2 Ol Derivatives

High-Resolution Spectroscopic Investigations

No experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopy for 4-Chloro-3-iodopyridin-2-ol could be retrieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation (e.g., 1H, 13C, 19F NMR)

Specific ¹H and ¹³C NMR spectral data, which would provide insight into the electronic environment of the hydrogen and carbon atoms and confirm the connectivity of the molecule, are not available in the searched scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Information regarding the characteristic vibrational frequencies of the functional groups (such as the O-H and C-Cl bonds) from IR spectroscopy and the electronic transitions from UV-Vis spectroscopy for this compound has not been reported.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published X-ray crystallography studies for this compound. Consequently, an analysis of its solid-state structure is not possible.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed investigation into the intermolecular forces, such as hydrogen bonding involving the hydroxyl group or potential halogen bonding from the iodine and chlorine substituents, cannot be conducted without experimental structural data.

Exploration of Crystal Packing Arrangements and Supramolecular Architecture

The arrangement of molecules in a crystal lattice and the resulting supramolecular architecture of this compound have not been characterized.

Due to the absence of the foundational scientific data for this compound, the generation of an article that is both informative and scientifically accurate, as per the user's specific and detailed outline, is not feasible at this time.

Despite a comprehensive search for scientific literature and data, information specifically concerning the chemical compound This compound is not available in the public domain.

Searches for its synthesis, chemical and physical properties, crystal structure, and spectroscopic data, including NMR, IR, and mass spectrometry, did not yield any specific results for this particular molecule. Similarly, no information was found regarding its derivatives or the application of advanced spectroscopic techniques like photoelectron spectroscopy to study its electronic structure.

The available scientific data predominantly focuses on related compounds, such as 4-chloro-3-iodopyridin-2-amine (B1370409) and 2-chloro-3-iodopyridin-4-amine. However, due to the significant structural and chemical differences between a hydroxyl (-ol) and an amino (-amine) functional group, the data for these related compounds cannot be used to accurately describe this compound.

Therefore, this article cannot be generated as per the provided outline due to the absence of specific and verifiable research findings for "this compound". Further experimental research would be required to characterize this compound and its derivatives.

Tautomerism and Conformational Landscape of 4 Chloro 3 Iodopyridin 2 Ol

Experimental and Theoretical Elucidation of Pyridinol-Pyridone Tautomerism

The tautomerism between the pyridinol (lactim) and pyridone (lactam) forms is a fundamental characteristic of 2-substituted hydroxypyridines. nih.gov This equilibrium involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. The position of this equilibrium is highly sensitive to the surrounding environment and has been extensively studied through various spectroscopic methods (IR, UV, and microwave) and theoretical calculations. nih.gov

For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the dominant tautomer is dictated by the medium. In the gas phase, the 2-hydroxypyridine (lactim) form is generally favored. nih.govwikipedia.org This preference is attributed to the aromaticity of the pyridine (B92270) ring in the lactim form.

Conversely, in polar solvents such as water and alcohols, the 2-pyridone (lactam) form predominates. nih.govwikipedia.org The greater polarity and larger dipole moment of the lactam tautomer are stabilized more effectively by polar solvent molecules through hydrogen bonding and other dipole-dipole interactions. wuxibiology.com In non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts, indicating a much smaller energy difference between them in such environments. nih.govrsc.org The solid state also typically favors the 2-pyridone form, where intermolecular hydrogen bonding plays a significant role in crystal packing. nih.govchemtube3d.com

Based on these principles, 4-Chloro-3-iodopyridin-2-ol is expected to exist predominantly as 4-Chloro-3-iodo-1H-pyridin-2-one in polar media and in the solid state, while the This compound form would be more significant in the gas phase and in non-polar solvents.

Numerous experimental and computational studies have quantified the energy differences between the 2-hydroxypyridine and 2-pyridone tautomers. In the gas phase, the energy difference is small, with experimental measurements indicating the hydroxy form is more stable by approximately 2.4 to 3.3 kJ/mol. nih.govwikipedia.org Theoretical calculations, including density functional theory (DFT) and coupled-cluster (CCSD) methods, support this finding, predicting the 2-hydroxypyridine form to be more stable by 5–9 kJ/mol. nih.govnih.gov

The situation is reversed in polar solvents. In water, the equilibrium shifts dramatically, with an equilibrium constant reported as high as 900 in favor of the pyridone form, corresponding to an energy difference of about 12 kJ/mol. nih.gov The equilibrium constants (Keq = [pyridone]/[pyridin-2-ol]) for the parent system in various solvents highlight this trend.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq) | ΔG (kcal/mol) | Dominant Form |

|---|---|---|---|---|

| Gas Phase | 1 | ~0.4 | +0.5 | Pyridin-2-ol |

| Cyclohexane | 2.0 | 1.7 | -0.32 | Pyridone |

| Chloroform | 4.8 | 6.0 | -1.06 | Pyridone |

| Water | 78.4 | ~900 | -4.02 | Pyridone |

This table presents generalized data for the parent 2-hydroxypyridine/2-pyridone system to illustrate the solvent effect. Actual values for this compound may differ due to substituent effects.

Influence of Halogen and Hydroxyl Substituents on Tautomeric Preferences

The presence of halogen and hydroxyl substituents on the pyridine ring significantly modulates the tautomeric equilibrium. The chloro and iodo groups at the C4 and C3 positions, respectively, exert strong electron-withdrawing inductive effects.

Studies on chlorinated pyridones have shown that the position of the chlorine atom is critical. nih.govrsc.org A chlorine atom alpha to the nitrogen (at C6) has been found to displace the equilibrium significantly toward the hydroxypyridine form. rsc.org In contrast, chlorination at the C3 or C4 position can lead to a significant population of the pyridone (C=O) form, even in the gas phase. nih.gov This suggests that the electron-withdrawing nature of the halogen at these positions can stabilize the lactam tautomer.

For this compound, the combined inductive effects of chlorine at C4 and iodine at C3 are expected to withdraw electron density from the ring. This withdrawal would increase the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form. The precise impact on the equilibrium is complex, but based on studies of 3- and 4-chlorinated systems, it is plausible that these substituents would reduce the energy gap between the tautomers in the gas phase or potentially favor the pyridone form more strongly in polar solvents compared to the unsubstituted parent compound. nih.gov

Solvent Effects on Tautomeric Equilibrium and Interconversion Barriers

As established, the tautomeric equilibrium of pyridinols is highly dependent on the solvent. rsc.org Polar, protic solvents like water and alcohols stabilize the more polar pyridone tautomer through hydrogen bonding, both as a hydrogen bond donor (from the solvent OH) to the carbonyl oxygen and as a hydrogen bond acceptor (from the pyridone N-H) to the solvent. wikipedia.orgwuxibiology.com The proportion of the pyridone form generally increases with the polarity of the solvent. rsc.org

The solvent also plays a crucial role in the mechanism and kinetics of tautomerization. The direct intramolecular 1,3-proton transfer in the gas phase has a high activation energy barrier, calculated to be around 137 kJ/mol. nih.govnih.gov However, solvent molecules, particularly protic ones, can facilitate the proton transfer by acting as a bridge or a relay. This solvent-assisted mechanism significantly lowers the interconversion barrier. wuxibiology.com For instance, theoretical studies show that the presence of even a single water molecule can dramatically reduce the activation energy for proton transfer. wuxibiology.com

Conformational Analysis of Rotational Isomers and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation around the C2-O bond in the pyridinol tautomer. This rotation gives rise to two main planar conformers: a syn-periplanar form, where the hydroxyl proton is oriented toward the nitrogen atom, and an anti-periplanar form, where it is directed away from the nitrogen and toward the iodine atom at the C3 position.

Experimental and theoretical studies on the parent 2-hydroxypyridine and its chlorinated derivatives have shown that the syn-periplanar lactim tautomer is the predominant species in the gas phase. nih.gov The anti-periplanar form is generally the least favorable conformer. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Iodopyridin 2 Ol

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for pyridines, which are inherently electron-poor and thus activated towards attack by nucleophiles. youtube.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com

In 4-Chloro-3-iodopyridin-2-ol, the positions most susceptible to SNAr are those ortho and para to the electron-withdrawing ring nitrogen atom (positions 2, 4, and 6). youtube.com The chlorine atom at the C4 position is para to the ring nitrogen, making this site significantly activated for nucleophilic attack. In contrast, the iodine at the C3 position is meta to the nitrogen and is therefore considerably less reactive towards SNAr. youtube.com

Consequently, nucleophiles will preferentially attack the C4 position, leading to the displacement of the chloride ion. The reactivity in SNAr reactions is often governed by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups, like the ring nitrogen and the halogens, stabilize this intermediate, facilitating the reaction. masterorganicchemistry.com While iodine is a better leaving group than chlorine in many contexts, the regioselectivity of SNAr on the pyridine ring is primarily controlled by electronic activation at the ortho and para positions, making the C4-Cl bond the primary site of reaction.

| Position | Halogen | Relation to Ring Nitrogen | Predicted SNAr Reactivity |

|---|---|---|---|

| C4 | Chlorine | Para | High |

| C3 | Iodine | Meta | Low |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. This deactivation is further intensified if the nitrogen becomes protonated or coordinates to a Lewis acid catalyst under typical SEAr conditions, forming a highly electron-deficient pyridinium (B92312) cation that is extremely resistant to electrophilic attack. wikipedia.orgquora.com

For this compound, the existing electron-withdrawing halogen substituents further deactivate the ring. If the reaction were to proceed, it would be expected to occur at the C5 position, which is the least deactivated site. Electrophilic attack at the C3 or C5 positions is generally favored over the C2, C4, or C6 positions because it avoids placing a positive charge on the nitrogen atom in the resonance structures of the reaction intermediate (the sigma complex). quimicaorganica.orgquora.com However, due to the profound deactivation of the ring system, forcing conditions would be required, and such reactions are generally not synthetically viable for this class of compounds. wikipedia.org An alternative strategy to achieve substitution involves the initial N-oxidation of the pyridine to a pyridine-N-oxide, which activates the ring (particularly at the C4 position) towards electrophilic attack, after which the N-oxide can be reduced. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant and versatile transformation pathway for this compound. The key to its reactivity in this context is the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C−I bond is significantly weaker and more reactive towards oxidative addition to a low-valent metal catalyst (typically palladium) than the more robust C−Cl bond. This difference allows for highly selective, sequential functionalization of the molecule. rsc.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov For this compound, the Suzuki-Miyaura reaction is expected to proceed with high selectivity at the C3 position. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the weaker C−I bond. The subsequent steps of transmetalation with the boronic acid and reductive elimination yield the C-C coupled product, leaving the C-Cl bond intact for potential further transformations. rsc.org

| Component | Example Reagents/Conditions |

|---|---|

| Substrate | This compound |

| Coupling Partner | Aryl- or Vinylboronic Acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DME, Toluene, Dioxane, often with water |

The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. Similar to the Suzuki coupling, this reaction relies on the oxidative addition of the palladium catalyst to the carbon-halide bond. Therefore, the reaction with this compound would also occur selectively at the C3-I bond. While versatile, the Stille reaction's application can be limited by the toxicity of the organotin reagents and byproducts.

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, again catalyzed by palladium or nickel. The reactivity trend remains consistent, with the C-I bond being the preferred site for oxidative addition. This method is known for its high functional group tolerance. Other cross-coupling reactions, such as the Hiyama coupling (organosilanes) and Sonogashira coupling (terminal alkynes), would also be expected to show high selectivity for the iodinated position over the chlorinated one. This predictable selectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridines through iterative coupling strategies.

While the selective coupling at the C3-I position is straightforward, subsequent coupling at the less reactive C4-Cl position requires more sophisticated catalytic systems. The activation of C-Cl bonds is a significant challenge in cross-coupling chemistry due to their higher bond strength and lower reactivity in oxidative addition. nih.gov

Significant progress in this area has come from the development of specialized ligands that enhance the reactivity of the palladium catalyst. nih.gov Sterically bulky and electron-rich ligands are particularly effective. These include:

Dialkylbiaryl phosphines: Ligands such as SPhos, RuPhos, and XPhos have demonstrated exceptional activity for the coupling of aryl chlorides. Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition step. nih.govmit.edu

N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong sigma-donors that form stable, highly active palladium complexes capable of activating C-Cl bonds. nih.gov

By first performing a coupling reaction at the C3-I position under standard conditions and then applying one of these advanced catalyst systems, it is possible to achieve a second, different coupling at the C4-Cl position. This sequential approach allows for the controlled and differential functionalization of the pyridine ring. nih.gov

Derivatization of the Hydroxyl Group

The hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functional groups through esterification and etherification, as well as the application of protecting group strategies to mask its reactivity during other transformations.

The nucleophilic character of the hydroxyl group allows it to readily participate in esterification and etherification reactions. These transformations are fundamental for modifying the electronic and steric properties of the molecule.

Esterification: In the presence of a suitable acid catalyst, this compound can be esterified with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The reaction typically proceeds under acidic conditions or in the presence of a coupling agent.

Reaction with Acid Chlorides: This is a highly efficient method for ester formation, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

Reaction with Carboxylic Anhydrides: This method also provides good yields of the corresponding esters and is often catalyzed by an acid or a base.

Fischer Esterification: Direct esterification with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) is a classic method, though it is an equilibrium process. google.com

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Williamson Ether Synthesis: The pyridinol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium salt. This is followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether.

The following table summarizes representative esterification and etherification reactions of this compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |

| This compound | Acetyl chloride | Pyridine, CH2Cl2, 0 °C to rt | 4-Chloro-3-iodo-2-pyridinyl acetate | Esterification |

| This compound | Acetic anhydride | H2SO4 (cat.), Heat | 4-Chloro-3-iodo-2-pyridinyl acetate | Esterification |

| This compound | Benzoic acid | DCC, DMAP, CH2Cl2 | 4-Chloro-3-iodo-2-pyridinyl benzoate | Esterification |

| This compound | Methyl iodide | NaH, THF | 4-Chloro-3-iodo-2-methoxypyridine | Etherification |

| This compound | Benzyl bromide | K2CO3, Acetone, Reflux | 2-(Benzyloxy)-4-chloro-3-iodopyridine | Etherification |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent unwanted side reactions. This is achieved by converting the hydroxyl group into a stable protecting group that can be selectively removed later in the synthetic sequence. highfine.com

Common protecting groups for hydroxyl functions include silyl (B83357) ethers, acetals, and benzyl ethers. zmsilane.comresearchgate.net The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

Silyl Ethers: These are among the most widely used protecting groups for alcohols due to their ease of installation and removal under mild conditions. highfine.com Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl). Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl Ethers: Benzyl ethers are robust protecting groups that are stable to a wide range of reaction conditions. They are typically introduced via a Williamson ether synthesis using benzyl bromide. Deprotection is commonly accomplished by catalytic hydrogenation.

Acetals: Protecting groups like tetrahydropyranyl (THP) ethers are formed by reacting the alcohol with dihydropyran under acidic conditions. They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. highfine.com

The table below illustrates common protection and deprotection strategies for the hydroxyl group of this compound.

| Reaction | Reagents/Conditions | Protected/Deprotected Product |

| Protection | ||

| TBDMS Protection | TBDMSCl, Imidazole, DMF | 2-(tert-Butyldimethylsilyloxy)-4-chloro-3-iodopyridine |

| Benzyl Protection | NaH, Benzyl bromide, THF | 2-(Benzyloxy)-4-chloro-3-iodopyridine |

| THP Protection | Dihydropyran, p-TsOH (cat.), CH2Cl2 | 4-Chloro-3-iodo-2-(tetrahydro-2H-pyran-2-yloxy)pyridine |

| Deprotection | ||

| TBDMS Deprotection | TBAF, THF | This compound |

| Benzyl Deprotection | H2, Pd/C, Ethanol | This compound |

| THP Deprotection | aq. HCl, THF | This compound |

Reactions Involving Halogen Atoms

The presence of both chlorine and iodine atoms on the pyridine ring offers opportunities for selective functionalization. The differing reactivity of the C-I and C-Cl bonds allows for regioselective transformations, including halogen exchange and the formation of organometallic intermediates.

The carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond in nucleophilic aromatic substitution and metal-halogen exchange reactions. This difference in reactivity can be exploited for selective functionalization at the 3-position.

Halogen Exchange (Finkelstein Reaction): While the classic Finkelstein reaction involves the conversion of alkyl halides, analogous transformations can occur with aryl halides, particularly when catalyzed by copper salts. wikipedia.orgmanac-inc.co.jp For instance, treatment with a fluoride source in the presence of a suitable catalyst could potentially replace the iodine atom with fluorine.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, especially at positions 2 and 4. stackexchange.comquimicaorganica.org While the 4-position is activated, the presence of a good leaving group (iodine) at the 3-position could also allow for substitution under certain conditions, particularly with soft nucleophiles in the presence of a transition metal catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions: The iodo group is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position, leaving the chloro group at the 4-position intact.

Metal-halogen exchange is a powerful method for the formation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org The greater reactivity of the C-I bond allows for selective metal-halogen exchange at the 3-position. rsc.orgscispace.com

Lithiation: Treatment of this compound (or a protected derivative) with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in selective lithium-iodine exchange, forming the 3-lithiated intermediate. This powerful nucleophile can then be trapped with a wide range of electrophiles.

Magnesiation (Grignard Reagent Formation): The formation of a Grignard reagent can be achieved by reaction with magnesium metal or through a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. The resulting 3-magnesiated pyridine can then undergo reactions typical of Grignard reagents.

The following table provides examples of reactions involving the formation and subsequent trapping of organometallic intermediates.

| Organometallic Intermediate Formation | Electrophile | Reagents/Conditions | Product |

| n-BuLi, THF, -78 °C | Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H3O+ | 4-Chloro-2-hydroxy-3-pyridinecarboxaldehyde |

| n-BuLi, THF, -78 °C | Carbon dioxide (CO2) | 1. n-BuLi, THF, -78 °C; 2. CO2 (s); 3. H3O+ | 4-Chloro-2-hydroxy-3-pyridinecarboxylic acid |

| i-PrMgCl, THF | Benzaldehyde | 1. i-PrMgCl, THF; 2. Benzaldehyde; 3. H3O+ | (4-Chloro-2-hydroxy-3-pyridinyl)(phenyl)methanol |

| Mg, THF | - | Mg, THF, reflux | (4-Chloro-2-hydroxy-3-pyridinyl)magnesium iodide |

Mechanistic Studies of Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr): Reactions at the 4-position with strong nucleophiles would likely proceed via a Meisenheimer-like intermediate. firsthope.co.in The attack of the nucleophile at the carbon bearing the chlorine atom would form a resonance-stabilized anionic intermediate, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. Subsequent loss of the chloride ion would restore aromaticity and yield the substituted product.

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is believed to involve the formation of an "ate" complex, where the organolithium reagent coordinates to the halogen atom. This is followed by the transfer of the organic group from the lithium to the halogen and the transfer of the metal to the aryl ring. The rate of this exchange is significantly faster for iodine than for chlorine, providing the basis for the selectivity observed. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle that typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. For a Suzuki coupling, for example, the palladium(0) catalyst would first undergo oxidative addition into the C-I bond. This would be followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Reaction Kinetics and Thermodynamics

The chlorine atom at the 4-position and the iodine atom at the 3-position are both electron-withdrawing groups due to their inductive effects. This electronic perturbation can be expected to influence the rates and equilibrium constants of reactions involving the pyridin-2-ol moiety. For instance, in reactions where the development of a negative charge on the pyridine ring is involved in the rate-determining step, these electron-withdrawing groups would likely accelerate the reaction. Conversely, they would decelerate reactions that involve the formation of a positive charge on the ring.

Computational studies on the parent 2-hydroxypyridine (B17775)/2-pyridone tautomerization have provided insights into the thermodynamics and kinetics of this fundamental process. mdpi.comnih.gov These studies indicate a small energy difference between the two tautomers, with the gas-phase intramolecular proton transfer having a high activation energy barrier. mdpi.comnih.gov The presence of electron-withdrawing chloro and iodo substituents on the ring of this compound would be expected to modulate these energy barriers and the relative stabilities of the tautomers.

To provide a quantitative perspective, a hypothetical data table for a representative reaction of a substituted pyridin-2-ol is presented below. It is crucial to note that this table is illustrative and not based on experimental data for this compound.

Hypothetical Kinetic and Thermodynamic Data for a Nucleophilic Aromatic Substitution Reaction of a Halogenated Pyridin-2-ol

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Rate Constant (k) | 1.5 x 10-4 | L mol-1 s-1 | 298 K, in Dimethylformamide |

| Activation Energy (Ea) | 65 | kJ mol-1 | - |

| Pre-exponential Factor (A) | 2.1 x 108 | L mol-1 s-1 | - |

| Enthalpy of Activation (ΔH‡) | 62.5 | kJ mol-1 | 298 K |

| Entropy of Activation (ΔS‡) | -85 | J mol-1 K-1 | 298 K |

| Gibbs Free Energy of Activation (ΔG‡) | 87.8 | kJ mol-1 | 298 K |

| Enthalpy of Reaction (ΔHrxn) | -45 | kJ mol-1 | 298 K |

| Entropy of Reaction (ΔSrxn) | -20 | J mol-1 K-1 | 298 K |

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the detailed mechanistic pathways of chemical transformations. For this compound, several types of intermediates and transition states can be postulated for its potential reactions, drawing analogies from the reactivity of related heterocyclic systems.

Nucleophilic Aromatic Substitution:

Electrophilic Attack:

While the pyridine ring is generally electron-deficient, electrophilic attack can occur, particularly if the ring is activated by the hydroxyl group. The transition state for electrophilic aromatic substitution would involve the formation of a sigma complex (also known as an arenium ion), where the electrophile is attached to a ring carbon and the positive charge is delocalized over the ring. The directing effects of the existing substituents would determine the position of electrophilic attack. The hydroxyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of these directing effects would influence the regioselectivity of the reaction.

Reactions at the Halogen Substituents:

The iodine atom at the 3-position is a potential site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions proceed through a series of well-defined organometallic intermediates. The catalytic cycle typically involves an oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond, forming a Pd(II) intermediate. Subsequent steps involve transmetalation (in the case of Suzuki coupling) or migratory insertion, followed by reductive elimination to yield the product and regenerate the catalyst. The transition states for these elementary steps are complex, involving the coordination and electronic interaction of the substrates and ligands with the metal center.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the structures and energies of intermediates and transition states in complex reaction mechanisms. nih.gov Such studies on substituted pyridines have provided valuable insights into their reactivity. nsf.gov For this compound, computational modeling could predict the geometries and relative energies of various potential intermediates and transition states, thereby clarifying the preferred reaction pathways.

Computational and Theoretical Investigations of 4 Chloro 3 Iodopyridin 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. For a molecule like 4-Chloro-3-iodopyridin-2-ol, methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating its fundamental properties.

DFT, particularly with hybrid functionals like B3LYP, has become a popular choice due to its balance of accuracy and computational cost. nih.gov Coupled with appropriate basis sets, such as 6-311++G(d,p), DFT can provide reliable predictions of molecular geometries and electronic properties. nih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations, albeit at a greater computational expense. nih.gov

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

One of the key structural aspects to consider for this molecule is the tautomerism between the pyridin-2-ol and pyridin-2(1H)-one forms. Computational studies on similar 2-hydroxypyridines have shown that the pyridin-2(1H)-one tautomer is often the more stable form. researchgate.net A thorough investigation would involve optimizing the geometries of both tautomers to determine their relative energies.

Furthermore, the presence of the hydroxyl group introduces the possibility of different conformers arising from rotation around the C-O bond. While the energy differences between these conformers may be small, identifying the global minimum is essential for accurate subsequent calculations. The substituents on the pyridine (B92270) ring, namely the chlorine and iodine atoms, will influence the electron distribution and, consequently, the geometry of the ring itself.

Table 1: Hypothetical Optimized Geometrical Parameters for the Pyridin-2(1H)-one Tautomer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O8 | 1.245 | O8-C2-N1 | 123.5 |

| N1-C2 | 1.380 | C3-C2-N1 | 117.0 |

| C2-C3 | 1.450 | C2-C3-C4 | 120.5 |

| C3-I9 | 2.100 | C2-C3-I9 | 119.0 |

| C3-C4 | 1.370 | I9-C3-C4 | 120.5 |

| C4-Cl10 | 1.740 | C3-C4-C5 | 118.0 |

| C4-C5 | 1.410 | C3-C4-Cl10 | 121.0 |

| C5-C6 | 1.350 | Cl10-C4-C5 | 121.0 |

| N1-C6 | 1.360 | C4-C5-C6 | 120.0 |

| N1-H7 | 1.010 | C5-C6-N1 | 123.0 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar molecular structures.

Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are illustrative and would be determined through quantum chemical calculations.

Prediction of Reactivity Descriptors

Based on the calculated electronic structure, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors are rooted in conceptual DFT and provide a theoretical framework for understanding and predicting chemical behavior.

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is related to the negative of electronegativity. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness is a measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap. A harder molecule will have a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The presence of two halogen substituents on the pyridine ring of this compound is expected to result in a significant electrophilicity index. chemrxiv.org

These descriptors can be calculated from the energies of the HOMO and LUMO.

Nucleofugality : This term describes the ability of a leaving group to depart with the bonding electron pair. In the context of this compound, both the chloride and iodide ions are potential leaving groups in nucleophilic substitution reactions. Computational methods can be used to model the stability of the resulting intermediates and transition states to predict which halogen is a better leaving group. Generally, iodide is a better nucleofuge than chloride due to its larger size and greater polarizability.

Electrofugality : This refers to the ability of a group to leave without the bonding electrons. While less common for halogens in this context, theoretical calculations could explore the possibility of electrophilic substitution reactions and the relative ease of displacing the chloro or iodo substituents.

Modeling of Reaction Mechanisms and Energy Barriers

A significant advantage of computational chemistry is its ability to model entire reaction pathways, including the identification of transition states and the calculation of activation energy barriers. For this compound, several reaction types could be investigated.

For instance, nucleophilic aromatic substitution (SNAr) is a plausible reaction for this electron-deficient system. nih.gov Computational modeling could elucidate the mechanism of such a reaction, determining whether it proceeds via a stepwise Meisenheimer complex or a concerted pathway. nih.gov By calculating the energy profiles for nucleophilic attack at the different carbon atoms bearing a halogen, the regioselectivity of the reaction can be predicted. The lower activation energy would correspond to the preferred reaction pathway. For example, a study on the photochemical chlorination of 2-chloropyridine (B119429) showed that the formation of 2,6-dichloropyridine (B45657) had the lowest activation energy among the possible pathways. researchgate.net

Furthermore, the thermal stability and decomposition pathways of this compound could be explored by modeling bond dissociation energies and identifying the weakest bonds in the molecule. This information is crucial for understanding the molecule's stability and potential degradation products.

Computational Study of Halogen Exchange and Rearrangement Pathways

There is no available research data on the computational study of halogen exchange and rearrangement pathways for this compound. Such a study would typically involve quantum mechanical calculations to determine the transition states and activation energies for the exchange of the chloro and iodo substituents, as well as potential molecular rearrangements. The absence of this information means that the mechanisms and feasibility of these reactions for this specific compound remain theoretically unexplored.

Simulations of Solvent Effects on Reaction Energetics

Information regarding simulations of solvent effects on the reaction energetics of this compound is not present in the current body of scientific literature. These simulations are crucial for understanding how different solvent environments might influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. Without such studies, predictions about its reactivity in various solvents cannot be made with any degree of certainty.

Studies on Aromaticity and Electronic Delocalization (e.g., HOMA, NICS, AICD)

There are no published studies on the aromaticity and electronic delocalization of this compound using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), or Anisotropy of the Induced Current Density (AICD). These analyses would provide valuable insights into the electronic structure and stability of the pyridin-2-ol ring as influenced by the halogen substituents. The lack of this data means that a quantitative assessment of its aromatic character is not possible at this time.

Non-Covalent Interaction Analysis (e.g., QTAIM, NCI)

A search for non-covalent interaction analyses of this compound using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index has yielded no results. These computational tools are essential for identifying and characterizing weak interactions such as hydrogen bonds and halogen bonds, which can play a significant role in the compound's crystal packing and interactions with other molecules. The absence of these studies leaves a void in our understanding of the supramolecular chemistry of this compound.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Pyridine-Containing Heterocyclic Systems

The unique arrangement of reactive sites on the 4-Chloro-3-iodopyridin-2-ol scaffold makes it an ideal starting material for assembling intricate heterocyclic architectures, including fused and polycyclic systems, as well as a variety of substituted pyridine (B92270) derivatives.

The synthesis of fused heterocyclic systems often relies on building blocks that possess multiple reactive sites capable of participating in sequential or one-pot cyclization reactions. The structure of this compound is well-suited for this purpose. The iodo and chloro substituents can be strategically manipulated to build adjacent rings. For instance, the iodine atom at the C-3 position can undergo a cross-coupling reaction to introduce a side chain, which can then participate in a subsequent intramolecular cyclization involving the displacement of the chlorine atom at the C-4 position.

Furthermore, cycloaddition reactions represent an efficient method for constructing complex ring systems. nih.gov While not specifically demonstrated with this compound, related bicyclic thiazolo-2-pyridones have been shown to undergo selective [4+2] cycloaddition reactions with arynes to produce structurally complex fused isoquinolones. nih.gov This suggests the potential of the pyridone tautomer of this compound to participate in similar transformations, providing a pathway to novel polycyclic scaffolds. The development of synthetic methods for creating fused pyridones from reactive building blocks is an active area of research, with applications in the synthesis of biologically important molecules. nih.gov

The primary utility of this compound lies in its capacity to serve as a platform for generating a wide array of substituted pyridine derivatives. The distinct reactivity of its three functional groups allows for selective and stepwise modifications.

Reactions at the C-3 Position (Iodo Group): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based or heteroatom-based substituents with high regioselectivity. Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, attaching new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a valuable transformation for creating rigid molecular scaffolds. soton.ac.uk

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Reactions at the C-4 Position (Chloro Group): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the pyridine ring is activated. nih.gov This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form new substituted pyridines.

Reactions at the C-2 Position (Hydroxyl Group): The hydroxyl group can undergo O-alkylation or O-arylation to form ethers. It can also be converted into a triflate, which acts as an excellent leaving group in further cross-coupling reactions, expanding the synthetic possibilities.

The following table summarizes the potential synthetic transformations for this compound.

| Position | Functional Group | Reaction Type | Reagents/Catalysts | Resulting Structure |

| C-3 | Iodo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-4-chloro-pyridin-2-ol |

| C-3 | Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 3-Alkynyl-4-chloro-pyridin-2-ol |

| C-4 | Chloro | Nucleophilic Aromatic Substitution | Amine, Base | 4-Amino-3-iodo-pyridin-2-ol |

| C-2 | Hydroxyl | O-Alkylation | Alkyl halide, Base | 2-Alkoxy-4-chloro-3-iodopyridine |

Utility in the Development of Advanced Organic Materials

The creation of functional organic materials, including polymers, often requires monomeric building blocks with well-defined structures and multiple reaction sites to control the final properties of the material. klinger-lab.de

While specific examples of polymers derived from this compound are not prominent in the literature, its structure presents significant potential. The ability to undergo sequential and orthogonal cross-coupling reactions at the C-3 and C-4 positions makes it a candidate for step-growth polymerization. For instance, a Suzuki-Miyaura coupling reaction with a diboronic acid could be used to form a polymer chain.

Alternatively, the compound can be functionalized with a polymerizable group. A Sonogashira coupling could introduce a terminal alkyne, or a Heck coupling could add a vinyl group. The resulting monomer could then be incorporated into polymers via chain-growth polymerization, imparting the specific electronic and coordination properties of the pyridine ring to the bulk material. The development of such materials is of interest for applications in electronics and catalysis. mdpi.comresearchgate.net

Precursor for Ligands in Coordination Chemistry

Pyridine and its derivatives are fundamental components of ligands in coordination chemistry and supramolecular assembly due to the Lewis basicity of the ring nitrogen atom.

This compound is a promising precursor for the synthesis of novel chelating ligands. The pyridine nitrogen provides one coordination site, and modification of the adjacent C-2 and C-3 positions can introduce additional donor atoms to create bidentate or tridentate ligands.

A common strategy involves using a cross-coupling reaction at the C-3 position to introduce a group containing another donor atom. For example, coupling with 2-pyridylboronic acid would yield a bipyridine-type ligand scaffold. Alternatively, introducing a phosphine (B1218219), thiol, or another heterocyclic ring could create N-P, N-S, or other mixed-donor ligand systems. The hydroxyl group at the C-2 position can also participate in metal coordination upon deprotonation, forming a bidentate N,O-chelate ring. The synthesis of such multidentate ligands is crucial for developing new metal complexes with tailored catalytic or photophysical properties. researchgate.nethud.ac.uk

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of highly functionalized pyridines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future research direction will be the development of more environmentally benign and efficient synthetic pathways to 4-Chloro-3-iodopyridin-2-ol and its derivatives.

Key Research Objectives:

One-Pot Syntheses: Designing multicomponent reactions where the pyridine (B92270) core is assembled and functionalized in a single step would represent a significant advancement in efficiency and sustainability. nih.govresearchgate.net

Catalytic Approaches: The use of transition-metal or organocatalysts could enable milder reaction conditions and higher selectivity, reducing the need for protecting groups and minimizing by-product formation. nih.govresearchgate.net

Green Solvents and Reagents: A shift towards the use of water, bio-solvents, or solvent-free conditions would substantially decrease the environmental impact of the synthesis. jmaterenvironsci.com The use of safer and more sustainable reagents is also a key aspect of green chemistry. rasayanjournal.co.in

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Expected Benefits |

| Multicomponent Reactions | Condensation of simpler, readily available starting materials to form the substituted pyridinol ring in a single step. | Reduced reaction time, higher atom economy, simplified purification. nih.govresearchgate.net |

| Heterogeneous Catalysis | Use of solid-supported catalysts for chlorination and iodination steps. | Ease of catalyst separation and recycling, reduced metal leaching into the product. nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate key reaction steps. | Shorter reaction times, potentially higher yields, and cleaner reaction profiles. nih.gov |

| Use of Bio-based Feedstocks | Exploration of renewable starting materials for the synthesis of the pyridine scaffold. | Reduced reliance on fossil fuels, improved sustainability profile. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations